molecular formula C13H18O2Si B14392989 Diethoxymethylsilyl-styrene

Diethoxymethylsilyl-styrene

Cat. No.: B14392989
M. Wt: 234.37 g/mol
InChI Key: RBXYGCMOYZBZGC-UHFFFAOYSA-N
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Description

(Diethoxymethyl)(2-phenylethenyl)silane is an organosilicon compound with the molecular formula C13H22O2Si. This compound is characterized by the presence of both ethoxy and phenylethenyl groups attached to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diethoxymethyl)(2-phenylethenyl)silane typically involves the hydrosilylation of styrene with diethoxymethylsilane. This reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds via the addition of the silicon-hydrogen bond across the carbon-carbon double bond of styrene, resulting in the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of (Diethoxymethyl)(2-phenylethenyl)silane can be achieved through continuous flow processes, which offer enhanced reaction efficiency and scalability. The use of micro-tubing reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Diethoxymethyl)(2-phenylethenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts (e.g., platinum, rhodium), oxidizing agents (e.g., hydrogen peroxide), and nucleophiles (e.g., alcohols, amines). Reaction conditions typically involve mild temperatures and pressures to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted organosilicon compounds. These products are valuable intermediates in the synthesis of advanced materials and pharmaceuticals .

Mechanism of Action

The mechanism of action of (Diethoxymethyl)(2-phenylethenyl)silane involves the interaction of the silicon atom with various molecular targets. In hydrosilylation reactions, the silicon-hydrogen bond undergoes oxidative addition to the transition metal catalyst, followed by migratory insertion into the carbon-carbon double bond. Reductive elimination then yields the final product. This mechanism is facilitated by the unique electronic properties of the silicon atom, which allows for efficient catalysis and high selectivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Diethoxymethyl)(2-phenylethenyl)silane include:

Uniqueness

The uniqueness of (Diethoxymethyl)(2-phenylethenyl)silane lies in its combination of ethoxy and phenylethenyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in organic synthesis and a valuable intermediate in the production of advanced materials and pharmaceuticals .

Properties

Molecular Formula

C13H18O2Si

Molecular Weight

234.37 g/mol

InChI

InChI=1S/C13H18O2Si/c1-3-14-13(15-4-2)16-11-10-12-8-6-5-7-9-12/h5-11,13H,3-4H2,1-2H3

InChI Key

RBXYGCMOYZBZGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)[Si]C=CC1=CC=CC=C1

Origin of Product

United States

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